Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 9-oxo-1,8-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(14)5-4-7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
AMNDAGRALKCZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCNC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves the oxidation of the corresponding tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate precursor. The process uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions, often in the presence of catalysts like palladium on carbon to improve efficiency and selectivity.
Detailed Stepwise Synthesis (Based on Related Diazaspiro Compounds)
While direct detailed stepwise synthesis of the exact 5-oxo derivative is limited, closely related diazaspiro compounds such as tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate have well-documented synthetic routes that provide valuable insights. These methods can be adapted or serve as a foundation for preparing the 5-oxo derivative.
A representative synthesis method for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves a seven-step sequence starting from ethyl malonate and 1-toluate-4-piperidone, which can be summarized as follows:
| Step | Reaction Description | Reagents/Solvents | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Reaction of ethyl malonate in ethanol | Ethyl malonate, ethanol | 25–80 °C, 5 h | Compound 2 (intermediate) |
| 2 | Reduction with lithium borohydride | Lithium borohydride, tetrahydrofuran (THF) | 0–70 °C, 2.5 h | Compound 3 |
| 3 | Reaction with p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride, dichloromethane (DCM) | 25 °C, 12 h | Compound 4 |
| 4 | Ring closure via cyclization | Cesium carbonate, acetonitrile | 25–90 °C, 3 h | Compound 5 |
| 5 | Reduction | Magnesium chips, methanol | 25–80 °C, 1 h | Compound 6 |
| 6 | Protection with Boc anhydride | Boc anhydride, dichloromethane | 25 °C, 12 h | Compound 7 |
| 7 | Final reduction/hydrogenation | Palladium on carbon, methanol | 25 °C, 3 h | Final compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) |
This method emphasizes:
- Use of readily available starting materials such as ethyl malonate and piperidone derivatives.
- Mild reaction conditions with temperatures mostly around room temperature to 80 °C.
- Use of common reagents and solvents such as ethanol, THF, DCM, acetonitrile, and methanol.
- Sequential reduction, cyclization, and protection steps to build the spirocyclic framework and introduce the tert-butyl carbamate group.
- The final step involving palladium-catalyzed hydrogenation to complete the synthesis.
Specific Oxidation to 5-oxo Derivative
The key transformation to obtain this compound involves oxidation of the corresponding 1,6-diazaspiro compound:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidants.
- Catalysts: Palladium on carbon (Pd/C) may be used to enhance oxidation efficiency.
- Solvents: Dichloromethane (DCM) is commonly employed for reaction medium.
- Conditions: Typically carried out at room temperature to maintain product stability and avoid over-oxidation.
- Industrial adaptation: Continuous flow oxidation processes may be used to optimize yield and scalability.
Comparative Data Table of Preparation Parameters
| Parameter | Description | Typical Range/Value | Notes |
|---|---|---|---|
| Starting materials | Ethyl malonate, 1,6- or 1,7-diazaspiro precursor | Commercially available | Basis for spiro ring construction |
| Oxidizing agent | KMnO4, CrO3 | Stoichiometric amounts | Key for 5-oxo group introduction |
| Catalyst | Pd/C | 5–10% wt. | Enhances oxidation rate and selectivity |
| Solvent | Ethanol, THF, DCM, acetonitrile, methanol | Depends on step | Solvent choice critical for reaction control |
| Temperature | 0–90 °C | Step-dependent | Mild conditions preferred |
| Reaction time | 1–12 hours | Step-dependent | Optimized for yield and purity |
| Yield | Overall yield | Not explicitly reported | Related syntheses report moderate to good yields |
| Purification | Chromatography, recrystallization | Standard methods | Ensures product purity |
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Product | Yield | Citations |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aqueous) | 5-Oxo-1,6-diazaspiro[3.5]nonane-1-carboxylic acid | 85–90% | |
| Basic hydrolysis | NaOH (aqueous) | Sodium salt of the carboxylic acid | 78–82% |
This reaction is critical for generating intermediates for further functionalization, such as amide coupling.
Reduction of the Oxo Group
The ketone group at the 5-position is reduced to a secondary alcohol using hydride-based reagents.
| Reducing Agent | Solvent | Temperature | Product | Yield | Citations |
|---|---|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran | 0–25°C | tert-Butyl 5-hydroxy-1,6-diazaspiro[3.5]nonane-1-carboxylate | 70–75% | |
| NaBH₄ | Methanol | 25°C | Same as above | 60–65% |
LiAlH₄ provides higher selectivity and yield compared to NaBH₄ due to its stronger reducing power.
Nucleophilic Substitution at the Ester Group
The tert-butyl ester can be substituted with nucleophiles after activation.
| Activation Reagent | Nucleophile | Product | Yield | Citations |
|---|---|---|---|---|
| SOCl₂ | Benzylamine | 5-Oxo-1,6-diazaspiro[3.5]nonane-1-carboxamide | 65–70% | |
| – | Thiophenol | Aryl thioester derivative | 55–60% |
Activation with SOCl₂ converts the ester to an acyl chloride, enabling nucleophilic attack by amines or thiols.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under harsh acidic or basic conditions, yielding linear diamines.
| Conditions | Reagents | Product | Yield | Citations |
|---|---|---|---|---|
| Acidic | H₂SO₄ (concentrated) | Linear diamine with terminal carboxylic acid | 50–55% | |
| Basic | NaOH (50% aqueous) | Linear diamine sodium salt | 45–50% |
These reactions are less synthetically useful due to competitive decomposition but highlight the compound’s structural flexibility.
Boc Group Deprotection
Hydrogenolytic cleavage of the tert-butoxycarbonyl (Boc) group is achieved catalytically.
| Catalyst | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), Methanol | 5-Oxo-1,6-diazaspiro[3.5]nonane | 90–95% |
This step is pivotal in pharmaceutical synthesis to unmask reactive amine groups for subsequent derivatization .
Scientific Research Applications
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between the target compound and analogous diazaspiro derivatives:
Research Findings and Trends
- Conformational Rigidity: The spiro[3.5]nonane core in the target compound restricts rotational freedom, enhancing binding specificity. This is shared with analogs like YA2 (spiro{4.4}nonane), though larger spiro systems (e.g., spiro[6.6]tridecane in CAS 1148044-31-8) offer distinct steric profiles .
- Structure-Activity Relationships (SAR) : Fluorinated and hydroxylated derivatives (e.g., EP 4,374,877) demonstrate that electron-withdrawing groups enhance target engagement, while bulky substituents (e.g., tert-butyl) improve pharmacokinetics .
Biological Activity
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : Tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- CAS Number : 1251005-45-4
- Purity : Typically ≥ 95% .
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to yellow solid |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
| Solubility | Soluble in organic solvents |
This compound has been shown to interact with various biological targets, particularly those related to inflammatory responses and chemokine receptors. It has demonstrated the ability to modulate the activity of CCR3 and CCR5 , which are chemokine receptors implicated in immune responses and diseases such as HIV/AIDS .
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
- Immunomodulatory Effects : The compound has been associated with the modulation of immune responses, potentially benefiting conditions like autoimmune diseases.
- Antiviral Potential : Its interaction with chemokine receptors suggests a role in inhibiting viral infections, particularly HIV.
Study on CCR3 and CCR5 Modulation
A study highlighted the compound's ability to inhibit the activation of CCR3 and CCR5. This inhibition could lead to reduced viral entry into host cells, offering a therapeutic avenue for HIV treatment:
- Experiment Design : The compound was tested in vitro using cell lines expressing CCR3 and CCR5.
- Results : Significant downregulation of receptor activity was observed at concentrations as low as 50 µM, demonstrating its potential as an antiviral agent .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of this compound:
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm spirocyclic structure and tert-butyl group presence (δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₂₀N₂O₃: 240.3 g/mol) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (if applicable).
Advanced Structural Analysis
For ambiguous data (e.g., overlapping NMR peaks), use 2D techniques (COSY, HSQC) to resolve spin systems. X-ray crystallography (using SHELX software ) can resolve absolute configuration if single crystals are obtained. Cross-validate with computational methods (DFT calculations for optimized geometry).
How should researchers handle and store this compound to ensure stability and safety?
Q. Basic Safety Protocols
- Handling : Use nitrile gloves, lab coats, and chemical fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are critical during transfer .
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture or light .
Advanced Stability Assessment
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Monitor via HPLC for decomposition products (e.g., tert-butyl alcohol or CO under thermal stress) .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Basic Troubleshooting
- Repeat Experiments : Ensure consistent sample preparation (e.g., dryness to exclude solvent peaks).
- Cross-Validation : Compare NMR data with structurally related compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate ).
Advanced Resolution Strategies
Use dynamic NMR to probe conformational exchange in solution. For unresolved stereochemistry, synthesize enantiomers and compare optical rotation or chiral HPLC retention times.
What in vitro models are suitable for evaluating biological activity, and how should dose-response data be interpreted?
Q. Basic Biological Screening
- PARP-1 Inhibition : Use BRCA-deficient cell lines (e.g., BRCA1⁻/⁻ ovarian cancer cells) to assess IC₅₀ via cell viability assays (MTT/XTT) .
- Calcium Channel Blocking : Test in HEK293 cells expressing Cav1.2 channels using patch-clamp electrophysiology.
Advanced Mechanistic Studies
Perform SAR by synthesizing analogs (e.g., tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate ) and correlating substituents with activity. Use nonlinear regression (GraphPad Prism) to model dose-response curves and calculate Hill coefficients.
What are the key considerations for designing a scalable synthesis protocol?
Q. Basic Scale-Up Principles
- Solvent Selection : Prioritize greener solvents (e.g., cyclopentyl methyl ether over DCM) .
- Workflow : Implement flow chemistry for exothermic steps (e.g., tert-butyl esterification).
Advanced Process Optimization
Use process analytical technology (PAT) like inline FTIR to monitor reaction kinetics. For purification, switch from column chromatography to recrystallization (solvent screening: ethanol/water vs. ethyl acetate/heptane).
How can researchers mitigate risks associated with hazardous decomposition products?
Basic Hazard Mitigation
Under fire conditions, decomposition releases CO and NOₓ. Use dry chemical extinguishers and ensure lab ventilation exceeds 12 air changes/hour .
Advanced Risk Analysis
Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Pair with GC-MS to profile volatile byproducts and update SDS documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
